![molecular formula C68H74S4 B3187177 6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydro-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene CAS No. 1420071-64-2](/img/structure/B3187177.png)
6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydro-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene
Overview
Description
6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydro-dithieno[2,3-d:2’,3’-d’]-s-indaceno[1,2-b:5,6-b’]dithiophene is a complex organic compound . It has been used in the design and synthesis of electron acceptors for high-efficiency organic solar cells .
Synthesis Analysis
The compound has been synthesized and used in the creation of novel fused ring electron acceptors, PDT and PDT-T, for organic solar cells . These acceptors comprise a central donor unit and two flanked acceptor units .Molecular Structure Analysis
The molecular structure of this compound is complex, comprising a central donor unit and two flanked acceptor units . The introduction of a thiophene bridge unit can markedly broaden the absorption of acceptors and enhance the film absorption coefficient .Chemical Reactions Analysis
The compound has been used in the creation of novel fused ring electron acceptors, PDT and PDT-T, for organic solar cells . The introduction of a thiophene bridge unit can markedly broaden the absorption of acceptors and enhance the film absorption coefficient .Physical And Chemical Properties Analysis
The optical bandgaps of PDT and PDT-T, which include this compound, are 1.59 and 1.44 eV, respectively .Scientific Research Applications
Organic Solar Cells
This compound has been used in the design and synthesis of novel fused ring electron acceptors for organic solar cells . The compound comprises a central 4,10-bis (hexyloxy)-6,6,12,12-tetrakis (4-hexylphenyl)-6,12-dihydropyreno [1,2- b :6,7- b ′]dithiophene (DDT) donor unit and two flanked 2- (5,6-difluoro-3-oxo-2,3-dihydro-1 H -inden-1-ylidene)malononitrile acceptor units . The introduction of a thiophene bridge unit can markedly broaden the absorption of acceptors and enhance the film absorption coefficient .
Photovoltaic Performance
The photovoltaic performance of these two acceptors was investigated using PBDB-T as the electron donor . Wide photo-current responses extending to 800 nm for PDT based devices and to 900 nm for PDT-T based ones were observed . A power conversion efficiency (PCE) of 7.07% for PBDB-T: PDT based cells was obtained with a Voc of 0.96 V, Jsc of 13.48 mA cm −2 and FF of 54.0% .
Future Directions
properties
IUPAC Name |
12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H74S4/c1-5-9-13-17-21-47-25-33-51(34-26-47)67(52-35-27-48(28-36-52)22-18-14-10-6-2)57-45-56-58(46-55(57)63-61(67)65-59(71-63)41-43-69-65)68(62-64(56)72-60-42-44-70-66(60)62,53-37-29-49(30-38-53)23-19-15-11-7-3)54-39-31-50(32-40-54)24-20-16-12-8-4/h25-46H,5-24H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNFVSGTHYWQKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=CS6)C(C7=C4SC8=C7SC=C8)(C9=CC=C(C=C9)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H74S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1019.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydro-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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